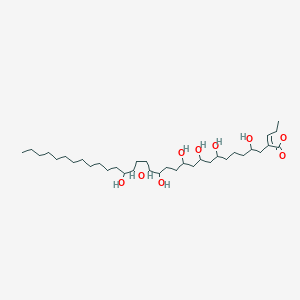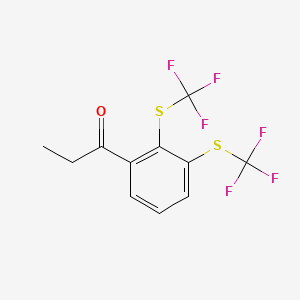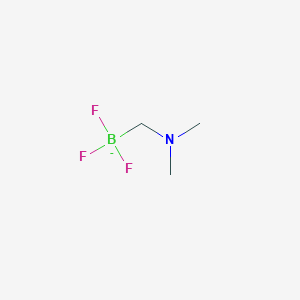
(Dimethylamino)methyl-trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of (Dimethylamino)methyl-trifluoroboranuide typically involves a two-step process :
Reaction of Dimethylamine with Trifluoroborane: Dimethylamine (DMA) reacts with trifluoroborane (Tf-BF3) to form dimethylaminomethyltrifluoroborane (DMA-BF3).
Reaction with Potassium Salt: The resulting DMA-BF3 is then reacted with a potassium salt, such as potassium sulfate (K2SO4), to yield the final product, this compound.
化学反应分析
(Dimethylamino)methyl-trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing agents.
科学研究应用
(Dimethylamino)methyl-trifluoroboranuide has a wide range of applications in scientific research :
Chemistry: It is used as a boron reagent in organic synthesis, particularly in the formation of boron-containing compounds such as esters, amides, and pyrroles.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a tool for studying boron-related biochemical processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (Dimethylamino)methyl-trifluoroboranuide involves its ability to act as a boron donor in chemical reactions. The compound interacts with molecular targets through the formation of boron-containing intermediates, which can then undergo further transformations to yield the desired products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved .
相似化合物的比较
(Dimethylamino)methyl-trifluoroboranuide can be compared with other similar boron-containing compounds, such as:
Potassium trifluoroborate: Similar in structure but lacks the dimethylamino group.
Dimethylaminomethylborane: Contains a borane group instead of trifluoroborane.
Trifluoroborane derivatives: Various derivatives with different substituents on the boron atom.
The uniqueness of this compound lies in its combination of the dimethylamino group and trifluoroborane, which imparts specific reactivity and stability characteristics .
属性
IUPAC Name |
(dimethylamino)methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BF3N/c1-8(2)3-4(5,6)7/h3H2,1-2H3/q-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGPDIUULPTGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C)C)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BF3N- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
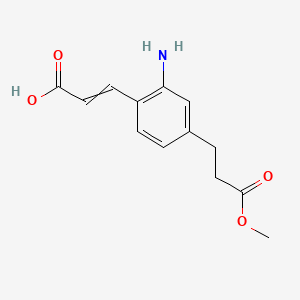

![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)

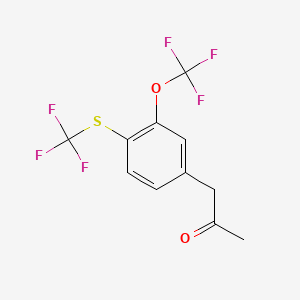
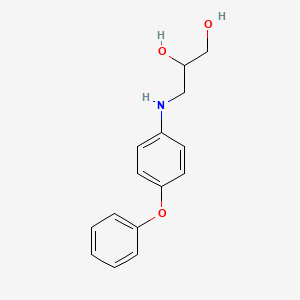

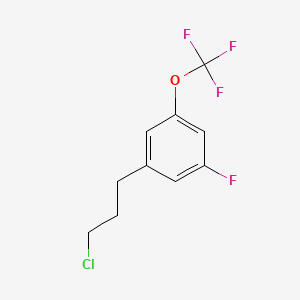
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)

